molecular formula C20H17N3O4 B4416203 N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide

N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide

Cat. No. B4416203
M. Wt: 363.4 g/mol
InChI Key: NLCJMYKVUVWDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide, also known as FRQ-059, is a novel compound that has gained interest in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. In neuroprotection, this compound has been shown to activate the Akt signaling pathway, which promotes cell survival and inhibits cell death. In anti-inflammatory research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines and chemokines. In anticancer research, this compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, and inhibit cell proliferation through the inhibition of the PI3K/Akt and ERK signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroprotection research, this compound has been shown to reduce infarct volume and improve neurological function in animal models of stroke and traumatic brain injury. In anti-inflammatory research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. In anticancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and lack of clinical data.

Future Directions

There are several future directions for N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide research, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has shown promise in various scientific research areas, including neuroprotection, anti-inflammatory, and anticancer properties. While there are advantages and limitations to its use, further research is needed to fully understand its potential therapeutic properties and clinical applications.

Scientific Research Applications

N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide has shown promise in various scientific research areas, including neuroprotection, anti-inflammatory, and anticancer properties. In neuroprotection, this compound has been shown to protect against neuronal cell damage and death in animal models of stroke and traumatic brain injury. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. In anticancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-26-14-5-2-4-12(8-14)19(25)23-20-21-11-15-16(22-20)9-13(10-17(15)24)18-6-3-7-27-18/h2-8,11,13H,9-10H2,1H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCJMYKVUVWDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide
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N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide
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N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide
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N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide
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N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide

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